molecular formula C11H12BrNO2 B13070329 4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one

4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one

Cat. No.: B13070329
M. Wt: 270.12 g/mol
InChI Key: URBFVROQSQUCCE-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one is an organic compound that belongs to the class of morpholinones It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a morpholinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one typically involves the following steps:

    Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 3-bromo-2-methylphenol.

    Formation of Morpholinone: The brominated phenol is then reacted with morpholine under specific conditions to form the desired morpholinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts to facilitate the bromination and subsequent formation of the morpholinone ring.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholinones, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The bromine atom and the morpholinone ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylphenylboronic acid
  • 3-Bromo-2-methylbenzyl alcohol
  • 3-Bromo-2-methylbenzenemethanol

Uniqueness

4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one is unique due to its specific structural features, including the presence of both a bromine atom and a morpholinone ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

4-(3-bromo-2-methylphenyl)morpholin-3-one

InChI

InChI=1S/C11H12BrNO2/c1-8-9(12)3-2-4-10(8)13-5-6-15-7-11(13)14/h2-4H,5-7H2,1H3

InChI Key

URBFVROQSQUCCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)N2CCOCC2=O

Origin of Product

United States

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